CWP232291 was obtained from JW Pharmaceutical Corporation, based in Seoul, South Korea. It is currently undergoing clinical evaluations, including Phase I and II trials, to assess its efficacy and safety in treating conditions like acute myeloid leukemia and other cancers characterized by Wnt pathway activation .
The synthesis of CWP232291 involves several steps that can be categorized into distinct methodologies. The compound is derived from thienopyrimidine derivatives through a series of chemical reactions.
CWP232291's molecular structure plays a crucial role in its function as a Wnt/β-catenin inhibitor.
The compound features a thienopyrimidine core structure that is essential for its interaction with target proteins involved in the Wnt signaling pathway. Its specific arrangement allows for effective binding to β-catenin and modulation of its activity.
CWP232291 participates in several chemical reactions that are critical for its biological activity.
The action of CWP232291 is primarily focused on modulating the Wnt/β-catenin signaling pathway.
Understanding the physical and chemical properties of CWP232291 is essential for its application in pharmacology.
CWP232291 has significant potential applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: